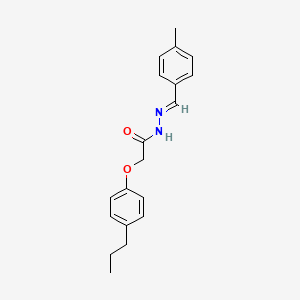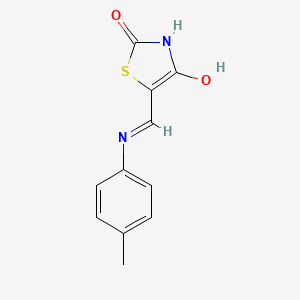
6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 6-Cloro-2-Metil-4-Fenil-Quinolina-3-Carboxílico es un compuesto orgánico sintético con la fórmula molecular C17H12ClNO2. Es conocido por sus aplicaciones en diversos campos científicos, incluyendo la química, la biología y la medicina. Este compuesto es particularmente notable por su papel en la inhibición de las proteínas de unión a ácidos grasos, lo que tiene implicaciones para la investigación metabólica y posibles usos terapéuticos .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del Ácido 6-Cloro-2-Metil-4-Fenil-Quinolina-3-Carboxílico típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la ciclación de precursores apropiados bajo condiciones controladas. Por ejemplo, a partir de una anilina sustituida, el compuesto se puede sintetizar a través de una serie de reacciones que incluyen nitración, reducción y ciclación .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero generalmente siguen rutas sintéticas similares a las utilizadas en entornos de laboratorio. La escalabilidad de estos métodos depende de la disponibilidad de materiales de partida y la eficiencia de las condiciones de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 6-Cloro-2-Metil-4-Fenil-Quinolina-3-Carboxílico experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar bajo condiciones específicas para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de quinolina.
Reactivos y Condiciones Comunes
Agentes Oxidantes: El permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se utilizan a menudo.
Agentes Reductores: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) son agentes reductores típicos.
Reactivos de Sustitución: Los agentes halogenantes como el cloro (Cl2) o el bromo (Br2) se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que la reducción puede producir varios derivados hidrogenados .
Aplicaciones Científicas De Investigación
El Ácido 6-Cloro-2-Metil-4-Fenil-Quinolina-3-Carboxílico tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus interacciones con proteínas y enzimas, particularmente las proteínas de unión a ácidos grasos.
Medicina: Se investiga por sus posibles efectos terapéuticos en trastornos metabólicos y como agente antiinflamatorio.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del Ácido 6-Cloro-2-Metil-4-Fenil-Quinolina-3-Carboxílico involucra su interacción con objetivos moleculares específicos, como las proteínas de unión a ácidos grasos. Al unirse a estas proteínas, el compuesto puede modular su actividad, lo que a su vez afecta diversas vías metabólicas. Esta interacción es crucial para sus posibles efectos terapéuticos en condiciones como la resistencia a la insulina y la aterosclerosis .
Comparación Con Compuestos Similares
Compuestos Similares
6-Cloro-2-Metil-4-Fenil-Quinolina: Carece del grupo ácido carboxílico, lo que afecta su reactividad y actividad biológica.
Ácido 2-Metil-4-Fenil-Quinolina-3-Carboxílico: Carece del átomo de cloro, lo que puede influir en sus propiedades químicas e interacciones con proteínas
Unicidad
El Ácido 6-Cloro-2-Metil-4-Fenil-Quinolina-3-Carboxílico es único debido a su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C17H12ClNO2 |
|---|---|
Peso molecular |
297.7 g/mol |
Nombre IUPAC |
6-chloro-2-methyl-4-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-10/h2-9H,1H3,(H,20,21) |
Clave InChI |
DTGFDMHLQGULMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1-acetyl-1H-indol-3-yl)-7,9-dichloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988013.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11988019.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11988025.png)


![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11988054.png)






![1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one](/img/structure/B11988091.png)
![4-[(E)-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B11988109.png)
